molecular formula C13H16O3 B1593617 Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester CAS No. 87188-51-0

Carbonic acid, 1,1-dimethylethyl 4-ethenylphenyl ester

Cat. No. B1593617
CAS RN: 87188-51-0
M. Wt: 220.26 g/mol
InChI Key: GJWMYLFHBXEWNZ-UHFFFAOYSA-N
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Patent
US05304690

Procedure details

A solution of 751 grams (4.6 moles) of 4-acetoxystyrene in 3767 grams of ethyl acetate was charged to a 12-liter three-necked flask equipped with a mechanical stirrer, condenser, and ice-bath. A solution of 634 grams (0.8 moles) of potassium hydroxide in 1197 grams of methanol, and 1685 grams (7.6 moles) of molten di-tert-butyl dicarbonate was added in small portions to the stirred reaction mixture, over a period of 1 hour 20 minutes. The reaction temperature was maintained at 25° C. throughout the addition. The contents of the vessel were stirred an additional 1.4 hours at 25° C. The reaction slurry was washed twice with 4-liter portions of deionized water. The organic layer was vacuum stripped at 35° C. and 50 mm Hg until most of the solvent had been removed. The residue was further stripped at 75° C. and 1.5 Mm Hg. The residual oil, 1015 grams (99.5% conversion and 82% yield, based on 4-acetoxystyrene) was vacuum distilled to yield pure 4-tertiary-butoxycarbonyloxystyrene. Yields observed in multiple experiments employing the above procedure are shown below. The method was not yet optimized in terms of all of the variables, which variables may have differed slightly from batch to batch, accounting for the range in yield.
Quantity
751 g
Type
reactant
Reaction Step One
Quantity
3767 g
Type
solvent
Reaction Step One
Quantity
634 g
Type
reactant
Reaction Step Two
[Compound]
Name
molten
Quantity
1685 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1197 g
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)(=O)C.[OH-].[K+].[C:15]([O:22][C:23]([O:25][C:26]([CH3:29])([CH3:28])[CH3:27])=[O:24])(OC(C)(C)C)=O>C(OCC)(=O)C.CO>[C:26]([O:25][C:23]([O:22][C:15]1[CH:10]=[CH:9][C:8]([CH:11]=[CH2:12])=[CH:7][CH:6]=1)=[O:24])([CH3:27])([CH3:28])[CH3:29] |f:1.2|

Inputs

Step One
Name
Quantity
751 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C)C=C1
Name
Quantity
3767 g
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
634 g
Type
reactant
Smiles
[OH-].[K+]
Name
molten
Quantity
1685 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC(C)(C)C)OC(=O)OC(C)(C)C
Name
Quantity
1197 g
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The contents of the vessel were stirred an additional 1.4 hours at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, condenser, and ice-bath
WASH
Type
WASH
Details
The reaction slurry was washed twice with 4-liter portions of deionized water
CUSTOM
Type
CUSTOM
Details
stripped at 35° C.
CUSTOM
Type
CUSTOM
Details
50 mm Hg until most of the solvent had been removed
CUSTOM
Type
CUSTOM
Details
was further stripped at 75° C.
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Details
Reaction Time
1.4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)OC1=CC=C(C=C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.